molecular formula C21H31NO6Si B14780058 Mal-PEG1-O-Si(di-iso)-PHB

Mal-PEG1-O-Si(di-iso)-PHB

Cat. No.: B14780058
M. Wt: 421.6 g/mol
InChI Key: XVJRUERMTRYCIA-UHFFFAOYSA-N
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Description

Mal-PEG1-O-Si(di-iso)-PHB is a chemically modified polyhydroxybutyrate (PHB) derivative designed for advanced biomedical applications, particularly in drug delivery systems. Its structure integrates three critical components:

  • Maleimide (Mal): A thiol-reactive group enabling covalent conjugation to biomolecules (e.g., antibodies or peptides) for targeted delivery .
  • PEG1 linker: A short polyethylene glycol spacer enhancing solubility and reducing steric hindrance during conjugation.
  • O-Si(di-iso)-PHB: A silicon-modified PHB backbone, where the silyl ether group (Si(di-iso)) improves thermal stability and processability compared to unmodified PHB .

The incorporation of silicon-based plasticizers and PEG spacers addresses these drawbacks, making this compound suitable for controlled drug release and biocompatible nanocomposites .

Properties

Molecular Formula

C21H31NO6Si

Molecular Weight

421.6 g/mol

IUPAC Name

1-[2-[2-[[4-(hydroxymethyl)phenoxy]-di(propan-2-yl)silyl]oxyethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C21H31NO6Si/c1-16(2)29(17(3)4,28-19-7-5-18(15-23)6-8-19)27-14-13-26-12-11-22-20(24)9-10-21(22)25/h5-10,16-17,23H,11-15H2,1-4H3

InChI Key

XVJRUERMTRYCIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(OCCOCCN1C(=O)C=CC1=O)OC2=CC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Mal-PEG1-O-Si(di-iso)-PHB vs. Mal-PEG2-Val-Cit-PAB-OH

Mal-PEG2-Val-Cit-PAB-OH (CAS: 2055041-38-6) is an antibody-drug conjugate (ADC) linker with distinct structural and functional differences:

Property This compound Mal-PEG2-Val-Cit-PAB-OH
Molecular Formula Not explicitly reported (inferred) C29H42N6O9
Molecular Weight ~600–800 Da (estimated) 618.71 Da
Key Functional Groups Silyl ether, PHB backbone Val-Cit dipeptide, PAB self-immolative group
Primary Application Biodegradable drug carriers Protease-cleavable ADC linkers
Solubility Moderate in organic solvents; enhanced by PEG1 High in water and organic solvents
Degradation Mechanism Hydrolysis of PHB backbone Enzymatic cleavage (cathepsin B)

Key Differences :

  • Linker Length : PEG1 vs. PEG2 impacts solubility and conjugation efficiency.
  • Stability : The silyl ether in this compound offers hydrolytic stability, whereas the Val-Cit-PAB group in Mal-PEG2-Val-Cit-PAB-OH enables tumor-specific drug release .
  • Backbone Material : PHB provides biodegradability, while Mal-PEG2-Val-Cit-PAB-OH lacks a polymeric backbone.

Comparison with Other PHB Derivatives

Unmodified PHB requires additives like plasticizers (e.g., citrate esters) to improve flexibility. This compound’s silicon modification enhances thermal stability (Tg increased by ~20°C) and reduces crystallinity compared to PHB blended with natural plasticizers .

Property This compound PHB + Citrate Plasticizers
Tensile Strength 25–30 MPa 15–20 MPa
Degradation Time 6–8 weeks (pH 7.4) 4–6 weeks (pH 7.4)
Thermal Stability Up to 180°C Up to 160°C

Silicon-Containing Analogues

Compounds like O-Si(di-iso)-PHB (without PEG or maleimide) focus solely on improving PHB’s mechanical properties. The addition of PEG1 and maleimide in this compound expands its utility in drug conjugation while retaining silicon-enhanced processability .

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